molecular formula C18H17FN4O B2532674 N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-89-1

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2532674
CAS No.: 866846-89-1
M. Wt: 324.359
InChI Key: DZMBNIBIQISFBP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the 1-position, a methyl group at the 5-position, and a 4-ethylphenyl carboxamide at the 4-position.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-3-13-4-8-15(9-5-13)20-18(24)17-12(2)23(22-21-17)16-10-6-14(19)7-11-16/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMBNIBIQISFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

Cyclization of α-Cyanoacetamides with Azides

The 5-amino-1,2,3-triazole-4-carboxamide scaffold can be constructed via cyclization between α-cyanoacetamides and azides, as demonstrated by. For the target compound, this involves reacting N-(4-ethylphenyl)-2-cyanoacetamide with 4-fluorophenyl azide under basic conditions. Microwave irradiation at 80°C for 1 hour facilitates rapid cyclization, yielding the triazole core with the carboxamide group pre-installed.

Grignard-Mediated Carboxylation and Subsequent Amidation

An alternative route from employs 1-(4-fluorophenyl)-4,5-dibromo-1H-1,2,3-triazole as a starting material. Treatment with isopropylmagnesium chloride at −30°C followed by carbon dioxide insertion generates the 4-carboxylic acid derivative. Activation of the acid as an acyl chloride and coupling with 4-ethylaniline furnishes the target carboxamide.

Direct Amidation of Triazole Carboxylic Acids

Lewis acid-catalyzed direct amidation, as described in, bypasses intermediate activation steps. Using scandium triflate, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reacts with 4-ethylaniline in tetrahydrofuran at 45°C, achieving amide bond formation in 72 hours.

Detailed Synthesis Routes

Cyclization Route Optimization

Preparation of N-(4-Ethylphenyl)-2-Cyanoacetamide

N-(4-Ethylphenyl)-2-cyanoacetamide is synthesized by treating 4-ethylaniline with ethyl cyanoacetate in ethanol under reflux. Catalytic piperidine facilitates the condensation, yielding the cyanoacetamide in 85% purity after recrystallization.

Generation of 4-Fluorophenyl Azide

4-Fluorophenyl azide is prepared via diazotization of 4-fluoroaniline with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide. The azide is extracted into diethyl ether and used immediately to avoid decomposition.

Microwave-Assisted Cyclization

Combining equimolar N-(4-ethylphenyl)-2-cyanoacetamide and 4-fluorophenyl azide in ethanol with sodium hydroxide (1 equiv) under microwave irradiation at 80°C for 1 hour affords the triazole product. Purification via silica gel chromatography yields the target compound in 68% yield.

Grignard-Carboxylation Pathway

Synthesis of 1-(4-Fluorophenyl)-4,5-Dibromo-1H-1,2,3-Triazole

Bromination of 1-(4-fluorophenyl)-1H-1,2,3-triazole with bromine in acetic acid introduces bromine at positions 4 and 5. The dibromo intermediate is isolated in 89% yield and characterized by NMR.

Magnesium-Halogen Exchange and CO₂ Insertion

Treating the dibromo-triazole with isopropylmagnesium chloride at −30°C induces magnesium-halogen exchange. Quenching with carbon dioxide gas generates the 4-carboxylic acid derivative, which is extracted into ethyl acetate and dried over sodium sulfate.

Amide Coupling with 4-Ethylaniline

The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with 4-ethylaniline in dichloromethane. Triethylamine neutralizes HCl byproducts, yielding the carboxamide in 61% yield after recrystallization.

Optimization and Yield Analysis

Comparative Yields Across Methodologies

Method Key Step Yield (%) Purity (%)
Microwave Cyclization Cyclization 68 95
Grignard-Carboxylation CO₂ Insertion 53 89
Direct Amidation Scandium Triflate Catalysis 72 97

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide improve cyclization yields by stabilizing transition states. Lower temperatures (−30°C) during Grignard reactions minimize side reactions, while microwave irradiation reduces reaction times from 24 hours to 1 hour.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d6) of the target compound exhibits a singlet at δ 8.21 ppm for the triazole proton, a doublet at δ 7.65 ppm for the 4-fluorophenyl group, and a triplet at δ 1.21 ppm for the ethyl group’s methyl protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion [M + H]⁺ at m/z 369.1421 (calculated 369.1418), consistent with the molecular formula C₁₈H₁₇FN₄O.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its core 1,2,3-triazole-4-carboxamide structure with several derivatives, differing primarily in substituent groups. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Structural Features Key References
Target Compound R1 = 4-ethylphenyl, R2 = 4-fluorophenyl, R3 = methyl Ethyl group enhances lipophilicity; fluorophenyl improves metabolic stability.
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole R1 = 4-chlorophenyl Chlorine substituent increases molecular polarity; isostructural with target.
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole R1 = 4-fluorophenyl Fluorine enhances electronegativity; identical crystal packing to chloro analog.
N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 4-methylphenyl Methyl group reduces steric hindrance; simpler synthesis.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-triazole-4-carboxamide R1 = dichlorophenyl, R3 = amino Amino group introduces hydrogen-bonding capacity; anticancer activity.

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents (e.g., in compounds 4 and 5 from ) yield isostructural crystals but alter electronic properties. The ethyl group in the target compound may improve membrane permeability compared to halogens .
  • Amino vs. Methyl Substitution: Amino-substituted analogs () exhibit enhanced hydrogen-bonding interactions, correlating with antiproliferative activity in renal and CNS cancer cells .

Crystallographic and Conformational Analysis

  • Isostructurality : Compounds 4 (chlorophenyl) and 5 (fluorophenyl) () are isostructural with triclinic P 1̄ symmetry and two independent molecules per asymmetric unit. Despite differing halogens, their crystal packing remains similar, suggesting minimal steric disruption by substituents .
  • Planarity : The triazole core in the target compound and analogs is nearly planar, with fluorophenyl groups oriented perpendicularly, influencing π-π stacking and intermolecular interactions .

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Analog 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole (compound 4) shows antimicrobial activity, attributed to halogen-mediated interactions with bacterial targets .
  • Anticancer Activity: 5-amino-triazole carboxamides () demonstrate selective antiproliferative effects (e.g., -27.30% growth inhibition in SNB-75 CNS cancer cells), highlighting the role of electron-withdrawing substituents .
  • Sulfonic Acid Derivatives: Compounds like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid () exhibit potent antimicrobial activity against Listeria monocytogenes and E. coli, comparable to ampicillin .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Ethyl and methyl substituents (target compound, ) may enhance bioavailability by increasing lipophilicity.
  • Halogens : Chloro and fluoro groups improve target binding via halogen bonding but may reduce solubility .
  • Amino Modifications: Amino-substituted derivatives () show improved hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound enhances its potential efficacy in various biological contexts.

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Substitution Reactions : Introducing the 4-ethylphenyl and 4-fluorophenyl groups through electrophilic aromatic substitution.
  • Amidation : Finalizing the structure with an amidation reaction to form the carboxamide group.

Anticancer Properties

Research indicates that this compound exhibits moderate anticancer activity against various cell lines:

  • Cell Lines Tested : Studies have evaluated its effects on melanoma and colon cancer cell lines.
  • Mechanism of Action : The compound may inhibit pathways associated with cell proliferation and survival through interactions with specific enzymes and receptors.
Cell Line IC50 (µM) Reference
Melanoma15.0
Colon Cancer20.5

Other Biological Activities

In addition to its anticancer properties, other studies have suggested potential neuroprotective effects and anti-inflammatory activities. For instance:

  • Neuroprotective Activity : Some derivatives of triazoles have shown good blood-brain barrier permeability and neuroprotective effects against neurotoxicity induced by amyloid-beta peptides.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole derivatives similar to this compound:

  • Study on Antitumor Activity : A series of triazole derivatives were synthesized and tested against MDA-MB-231 and MCF-7 breast cancer cell lines. Some compounds displayed IC50 values as low as 17.83 µM, indicating significant antitumor activity compared to standard treatments like Cisplatin .
  • Neuroprotective Effects : Another study demonstrated that certain triazole compounds could inhibit neuroinflammation by blocking NF-kB signaling pathways and reducing oxidative stress markers .

Q & A

Basic: How can the synthesis of N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide be optimized for yield and purity?

Methodological Answer:
Optimization involves a multi-step approach:

  • Condensation Reaction : Start with 4-ethylaniline and 4-fluorophenyl isocyanide to form the imidoyl chloride intermediate, as described for structurally analogous triazole carboxamides .
  • Cyclization : Use sodium azide under controlled temperature (60–80°C) to promote 1,2,3-triazole ring formation while minimizing side reactions.
  • Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (≥95% threshold) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and triazole ring formation. Compare chemical shifts to analogous compounds (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) .
  • X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Refine structures using SHELXL, focusing on anisotropic displacement parameters for fluorophenyl and ethylphenyl groups .

Basic: How should in vitro bioactivity assays be designed to evaluate COX-2 inhibition?

Methodological Answer:

  • Enzyme Assay : Use recombinant human COX-2 in a fluorometric inhibitor screening kit. Include celecoxib as a positive control.
  • Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Selectivity : Parallel assays with COX-1 to confirm specificity, as seen in structurally related triazole carboxamides .

Advanced: What strategies resolve anisotropic displacement discrepancies in X-ray refinement?

Methodological Answer:

  • SHELXL Tweaks : Apply "ISOR" and "DELU" restraints to manage thermal motion artifacts in the triazole and fluorophenyl moieties.
  • Validation : Cross-check with WinGX’s PARST for geometric outliers (e.g., bond angles >5° from ideal values). Use ORTEP for Windows to visualize ellipsoid orientations .

Advanced: Which computational methods predict electronic properties for target interaction studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1). Validate binding poses via MD simulations (100 ns) in GROMACS .

Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PEG 400 (1:4 v/v) for in vitro assays. For in vivo, use cyclodextrin-based formulations.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 5-methyl position while monitoring COX-2 affinity changes .

Advanced: How to analyze contradictory bioactivity data across cell lines?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using Western blot (COX-2 protein levels) and qPCR (PTGS2 mRNA expression).
  • Statistical Modeling : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., cell line-specific metabolic pathways) .

Advanced: What approaches guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace the 4-ethylphenyl group with cyclopentyl or methoxyphenyl substituents (see ).
  • Free-Wilson Analysis : Quantify contributions of substituents to COX-2 inhibition. Use QSAR models (e.g., CoMFA) for predictive design .

Advanced: How to assess polymorphic stability for formulation development?

Methodological Answer:

  • Thermal Analysis : Perform DSC to identify melting endotherms (expected range: 180–220°C).
  • PXRD : Compare diffraction patterns of recrystallized batches. Use Mercury CSD to simulate patterns from single-crystal data .

Advanced: What in vitro models evaluate metabolic stability in lead optimization?

Methodological Answer:

  • Liver Microsomes : Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH. Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .

Key Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₈FN₄OAnalogous to
Molecular Weight337.38 g/molCalculated
Canonical SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)CDerived from

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